molecular formula C12H10F3NO3S B12145132 (2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine

(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine

Cat. No.: B12145132
M. Wt: 305.27 g/mol
InChI Key: DGTDOUYOPIPRJU-UHFFFAOYSA-N
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Description

(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is a complex organic compound that features a furan ring, a trifluoromethyl group, and a sulfonyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine typically involves multiple stepsThe sulfonyl amine group is then introduced via a sulfonylation reaction, often using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonyl group can form strong interactions with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Furylmethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine apart is its combination of a furan ring, a trifluoromethyl group, and a sulfonyl amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10F3NO3S

Molecular Weight

305.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C12H10F3NO3S/c13-12(14,15)10-5-1-2-6-11(10)20(17,18)16-8-9-4-3-7-19-9/h1-7,16H,8H2

InChI Key

DGTDOUYOPIPRJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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